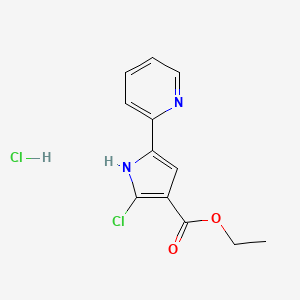
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is a heterocyclic compound that contains both pyridine and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) to yield 2-chloro-5-pentafluoroethylpyridine . This intermediate is then further reacted with ethyl 3-aminocrotonate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrole and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can modify the electronic properties of the pyrrole and pyridine rings.
Applications De Recherche Scientifique
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-5-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a pyrimidine ring instead of a pyrrole ring and exhibits different chemical and biological properties.
2-Chloro-5-(pyridin-2-yl)pyridine: This compound lacks the ester functionality and has different reactivity and applications.
Uniqueness
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H12Cl2N2O2 |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
ethyl 2-chloro-5-pyridin-2-yl-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O2.ClH/c1-2-17-12(16)8-7-10(15-11(8)13)9-5-3-4-6-14-9;/h3-7,15H,2H2,1H3;1H |
Clé InChI |
XQFFDTDGLWPESR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















